2-(3,4,5-Trihydroxyphenyl)chromen-4-one

描述

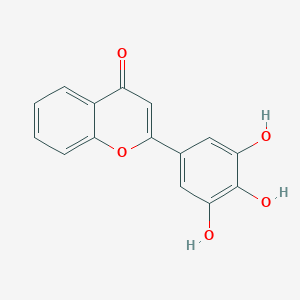

2-(3,4,5-Trihydroxyphenyl)chromen-4-one, commonly known as Myricetin, is a flavonol with the IUPAC name 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one . It is distinguished by hydroxyl groups at positions 3, 5, and 7 on the chromen-4-one ring and a 3,4,5-trihydroxyphenyl (galloyl) group at position 2 (Figure 1). Myricetin is widely distributed in plants such as Myrica rubra, red fruits, tea leaves, and vegetables .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4,5-trihydroxybenzaldehyde and 4-hydroxycoumarin as starting materials. The reaction is catalyzed by an acid or base, and the mixture is heated to facilitate the formation of the chromen-4-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

2-(3,4,5-Trihydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one structure to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or chromen-4-one rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

Chemical Applications

Synthesis of Flavonoid Derivatives

- 2-(3,4,5-Trihydroxyphenyl)chromen-4-one serves as a precursor for synthesizing other flavonoid derivatives. Its unique hydroxylation pattern enhances the reactivity of the compound, facilitating the development of new materials and bioactive compounds in organic chemistry.

Chemical Reactions

- The compound undergoes various chemical reactions such as oxidation to form quinones, reduction to generate dihydro derivatives, and substitution reactions that introduce different functional groups. These reactions are crucial for developing new derivatives with tailored properties.

Biological Applications

Antioxidant Properties

- This compound exhibits potent antioxidant activity, making it valuable in studies related to oxidative stress. It can help elucidate mechanisms of cellular damage and the protective roles of antioxidants in biological systems.

Anticancer Activity

- Research indicates that this compound may inhibit COT kinase, a target in cancer therapy. A study utilizing pharmacophore modeling and molecular docking found this compound to be a promising candidate for anticancer drug development due to its significant binding affinity and inhibitory potential against cancer-related pathways .

Anti-inflammatory Effects

- The compound has been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Medical Applications

Therapeutic Research

- The compound's potential as an antimicrobial agent is under investigation. Its ability to inhibit various pathogens could lead to new treatments for infectious diseases .

Drug Development

- Due to its diverse biological activities, this compound is being explored for inclusion in pharmaceutical formulations aimed at treating chronic diseases such as cancer and inflammatory disorders. The compound's safety profile and efficacy are critical factors in its development as a therapeutic agent .

Industrial Applications

Health Supplements

- The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in dietary supplements aimed at promoting health and wellness. Its incorporation into health products can enhance their functional benefits.

Cosmetic Products

- In the cosmetics industry, the compound is used for its skin-protective qualities. Its antioxidant effects can help combat skin aging and oxidative damage caused by environmental stressors.

作用机制

The mechanism of action of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

相似化合物的比较

Structural Comparison

Myricetin belongs to the flavonol subclass, characterized by a 3-hydroxy chromen-4-one backbone. Key structural analogs and their hydroxylation patterns include:

| Compound | Hydroxyl Positions (Chromen-4-one Ring) | B-Ring Substituents | Subclass |

|---|---|---|---|

| Myricetin | 3, 5, 7 | 3',4',5'-trihydroxyphenyl | Flavonol |

| Quercetin | 3, 5, 7 | 3',4'-dihydroxyphenyl | Flavonol |

| Kaempferol | 3, 5, 7 | 4'-hydroxyphenyl | Flavonol |

| Luteolin | 5, 7 | 3',4'-dihydroxyphenyl | Flavone |

| Epigallocatechin | 3, 5, 7 (dihydrochromene) | 3',4',5'-trihydroxyphenyl | Flavan-3-ol |

| Robinetin | 3, 7 | 3',4',5'-trihydroxyphenyl | Flavonol |

Key Differences :

- Myricetin and Robinetin share the galloyl group (3',4',5'-trihydroxy) but differ in chromen-4-one hydroxylation (Myricetin: 3,5,7; Robinetin: 3,7) .

- Compared to Quercetin (3',4'-di-OH), Myricetin’s additional 5'-OH on the B-ring enhances antioxidant capacity .

- Flavones (e.g., Luteolin) lack the 3-OH group present in flavonols, reducing their radical-scavenging activity .

Antioxidant Capacity

Myricetin demonstrates superior antioxidant activity due to its high hydroxylation:

| Compound | FRAP (µmol Fe²⁺/g) | TEAC (µmol Trolox/g) | References |

|---|---|---|---|

| Myricetin | 4.8 ± 0.9 | 3.2 ± 0.5 | |

| Quercetin | 3.6 ± 0.7 | 2.8 ± 0.4 | |

| Kaempferol | 2.9 ± 0.5 | 2.1 ± 0.3 | |

| Epigallocatechin | 4.2 ± 0.8 | 3.0 ± 0.6 |

Notes:

- Myricetin’s galloyl group enables chelation of metal ions and neutralization of reactive oxygen species (ROS) .

- Glycosylation (e.g., Myricetin-3-O-glucoside) reduces bioavailability but enhances solubility .

Pharmacokinetics and Bioavailability

| Compound | Bioavailability Score | Water Solubility (mg/mL) | LogP | References |

|---|---|---|---|---|

| Myricetin | 0.55 | 0.12 | 1.5 | |

| Quercetin | 0.56 | 0.08 | 1.8 | |

| Kaempferol | 0.58 | 0.10 | 2.1 | |

| Epigallocatechin | 0.20 | 4.50 | -0.5 |

Notes:

生物活性

2-(3,4,5-Trihydroxyphenyl)chromen-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant properties, anti-inflammatory activity, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a chromone backbone with hydroxyl substitutions that enhance its biological activity. Its structure is represented as follows:

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in various cellular models.

- Mechanism : The presence of multiple hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

- Case Study : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound exhibited significant radical scavenging activity compared to standard antioxidants .

2. Anti-inflammatory Properties

This flavonoid has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Research Findings : A study indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- In Vivo Evidence : In animal models of inflammation, administration of this compound led to decreased edema and inflammatory cell infiltration .

3. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases.

- Mechanism : It enhances the expression of neuroprotective proteins and reduces amyloid-beta toxicity in neuronal cell lines .

- Case Study : In a model of Alzheimer's disease, treatment with this compound improved cognitive function and reduced amyloid plaque formation .

4. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens.

- Study Results : In vitro tests revealed that it inhibited the growth of Gram-positive bacteria and fungi at relatively low concentrations .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation of substituted hydroxyacetophenones with aldehydes, followed by cyclization. For example, propargyl bromide and substituted chromenones are reacted in dimethylformamide (DMF) with potassium carbonate as a base, yielding derivatives with >90% purity after recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity.

- Catalyst/base choice : Alkaline conditions (e.g., K₂CO₃) promote deprotonation and cyclization.

- Purification : Column chromatography or recrystallization in ethanol improves purity .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.3–8.3 ppm) and hydroxyl groups (broad signals at δ 5–6 ppm). For example, ¹H NMR of related chromenones shows distinct doublets for substituted phenyl groups (J = 2–8.8 Hz) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 318.27) .

- UV-Vis spectroscopy : Absorption maxima near 260–280 nm indicate π→π* transitions in the chromone ring .

Q. What in vitro models are appropriate for evaluating its bioactivity, such as autophagy induction?

- Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) to study autophagy via LC3-II immunoblotting .

- Concentration ranges : 10–100 μM is typical for observing dose-dependent effects without cytotoxicity .

- Controls : Include ROS scavengers (e.g., NAC) to differentiate antioxidant/pro-oxidant mechanisms .

Advanced Research Questions

Q. What experimental approaches are used to investigate its dual antioxidant and pro-oxidant effects in biological systems?

- Antioxidant assays : DPPH radical scavenging and ORAC measure free radical quenching .

- Pro-oxidant assays : Detect hydroxyl radicals (•OH) via electron spin resonance (ESR) or cellular ROS probes (e.g., DCFH-DA) under high oxygen tension .

- Context-dependent studies : Vary pH, metal ion concentrations (e.g., Fe²⁺/Cu⁺), and cellular redox states to modulate activity .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Standardize protocols : Use consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Validate purity : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products .

- Control variables : Document oxygen levels, serum content, and culture media, which influence redox activity .

Q. What are the challenges in obtaining high-quality crystallographic data, and how can they be mitigated?

- Crystallization issues : Polyphenolic groups hinder crystal growth. Use mixed solvents (e.g., ethanol/water) and slow evaporation at 4°C .

- Data collection : Synchrotron X-ray diffraction improves resolution for low-symmetry triclinic systems (e.g., P1 space group, a = 6.45 Å, b = 7.08 Å) .

- Validation : Cross-check with NMR and computational modeling (e.g., density functional theory) .

Q. How does the hydroxylation pattern influence its interaction with cellular targets like MEK1?

- Structure-activity relationship (SAR) : The 3,4,5-trihydroxyphenyl group enhances hydrogen bonding with MEK1’s ATP-binding pocket. Compare analogs (e.g., morin, tricetin) to identify critical hydroxyl positions .

- Docking studies : Use AutoDock Vina to simulate binding affinities. For example, myricetin (this compound) shows stronger inhibition (IC₅₀ = 2.1 μM) than quercetin due to additional 5′-OH groups .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use gloves and avoid prolonged exposure to light/moisture.

- Stability testing : Monitor degradation via HPLC every 6 months .

属性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGTAPSUMVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497329 | |

| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126432-36-8 | |

| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。